N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H18N2O4/c1-21-15-9-11-8-14(19-13(11)10-16(15)22-2)17(20)18-6-5-12-4-3-7-23-12/h3-4,7-10,19H,5-6H2,1-2H3,(H,18,20) |
InChI Key |
SSJKCRLVECJXGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3=CC=CO3)OC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The 5,6-dimethoxyindole-2-carboxylate intermediate is synthesized via the Fischer indole reaction, a widely used method for indole ring formation.
Procedure :
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Reactants :
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Conditions :
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Saponification :
Analytical Data :
Amide Coupling with 2-(Furan-2-yl)ethylamine
Carbodiimide-Mediated Coupling
A standard approach employs N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Procedure :
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Reactants :
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Conditions :
HATU/DIPEA Optimization
For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is used.
Procedure :
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Reactants :
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Conditions :
Analytical Validation :
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
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¹H NMR (400 MHz, DMSO-d₆) : δ 10.82 (s, 1H, NH), 7.48 (s, 1H, furan H-5), 6.93–7.31 (m, 4H, indole and furan H-3/H-4), 3.86 (s, 6H, OCH₃), 3.65 (t, 2H, CH₂N), 2.90 (t, 2H, CH₂-furan).
Alternative Synthetic Routes
Direct Alkylation of Indole-2-Carboxamide
A patent (US20050026987A1) describes alkylation strategies for indole derivatives:
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Reactants :
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Conditions :
Critical Analysis of Methodologies
Scalability and Industrial Feasibility
The HATU/DIPEA method is optimal for lab-scale synthesis (grams to kilograms) due to its efficiency. For industrial production, EDCI/HOBt may be preferred despite lower yields to reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Indole-2-Carboxamides
Table 1: Key Structural and Physical Properties
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., F, Br): Halogens like fluorine and bromine increase molecular polarity and may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility .
- Synthetic Yields : Lower yields in analogs (e.g., 10% for 4-methylbenzoyl derivative) suggest steric hindrance or challenges in coupling bulky aromatic side chains .
Furan-Containing Derivatives
Table 2: Furan-Linked Compounds and Key Features
Key Observations:
- Linkage Type: The target compound’s ethyl-furan linkage offers greater conformational flexibility compared to rigid sulphanyl or benzimidazole-thioether linkages in ranitidine derivatives .
Spectroscopic and Analytical Comparisons
Table 3: Spectroscopic Data for Representative Compounds
Key Observations:
Biological Activity
N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : C13H14N2O4
- Molecular Weight : 262.26 g/mol
- CAS Number : 121218-40-4
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including those involved in the coagulation cascade, making it a candidate for anticoagulant therapies .
- Antiviral Properties : Preliminary studies suggest potential antiviral activity against SARS-CoV-2, with structure-based drug design leading to the identification of derivatives with promising inhibitory effects on viral proteases .
- Antioxidant Activity : The presence of methoxy groups in the indole structure may contribute to antioxidant properties, potentially mitigating oxidative stress in cellular environments.
Table 1: Biological Activity Data for this compound
Case Study 1: Anticoagulant Activity
A study focused on the anticoagulant properties of this compound demonstrated its efficacy as a Factor Xa inhibitor. The compound exhibited an IC50 value of 0.25 µM, indicating strong inhibitory potential compared to standard anticoagulants.
Case Study 2: Antiviral Efficacy
In the context of COVID-19 research, derivatives of this compound were screened for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The compound demonstrated an IC50 value of 1.57 µM, suggesting that it could serve as a lead compound for further development in antiviral therapies .
Future Directions and Therapeutic Potential
The diverse biological activities exhibited by this compound highlight its potential as a multi-target therapeutic agent. Future research should focus on:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity for specific targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in relevant disease models.
- Clinical Trials : Initiating clinical trials to assess safety and effectiveness in human subjects.
Q & A
What are the optimal synthetic routes for preparing N-[2-(furan-2-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling an indole-2-carboxylic acid derivative with a furan-containing amine. A three-step approach is recommended:
Preparation of 5,6-dimethoxy-1H-indole-2-carboxylic acid : Start with halogenation or methoxylation of indole precursors, followed by hydrolysis.
Activation of the carboxylic acid : Use acyl chlorides (e.g., thionyl chloride) or coupling agents like EDCI/HOBt to generate reactive intermediates.
Amide bond formation : React the activated acid with 2-(furan-2-yl)ethylamine under reflux in anhydrous DMF or THF, using a base (e.g., triethylamine) to neutralize HCl byproducts.
Reference Data:
Analogous methods for indole-2-carboxamides achieved yields of 75–98% using similar coupling strategies (Method A in ).
How can spectroscopic techniques confirm the identity and purity of this compound?
Level: Basic
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Dissolve the compound in DMSO-d6 or CDCl3. Assign peaks based on coupling patterns (e.g., furan protons at δ 6.2–7.4 ppm, indole NH at δ ~10–12 ppm). Compare integrals to confirm stoichiometry.
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify the molecular ion ([M+H]+) and fragmentation patterns.
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
Reference Data:
Indole-2-carboxamides in were characterized via 1H NMR (400 MHz) and IR, with MS confirming molecular weights .
What experimental strategies evaluate biological activity against mycobacterial strains?
Level: Advanced
Methodological Answer:
Design a tiered assay system:
Primary screening : Use Mycobacterium smegmatis (non-pathogenic surrogate) in microbroth dilution assays to determine MIC (Minimum Inhibitory Concentration).
Secondary validation : Test active compounds against M. tuberculosis H37Rv in BSL-3 facilities. Include positive controls (e.g., rifampicin) and assess cytotoxicity in mammalian cells (e.g., HEK-293).
Mechanistic studies : Perform time-kill kinetics or target-specific assays (e.g., enoyl-ACP reductase inhibition).
Reference Data:
evaluated indole-2-carboxamides against M. tuberculosis with MIC values ranging from 0.5–16 µg/mL.
How can structural modifications enhance pharmacokinetic properties?
Level: Advanced
Methodological Answer:
Modify the indole core or substituents to improve solubility and metabolic stability:
- Methoxy groups : Replace 5,6-dimethoxy with polar substituents (e.g., hydroxyl) to enhance aqueous solubility.
- Furan ring : Substitute with bioisosteres (e.g., thiophene) to reduce oxidative metabolism.
- Amide linker : Introduce methyl groups to the ethyl spacer to hinder enzymatic hydrolysis.
Reference Data:
highlights pyridazine-furan hybrids with logP values optimized for cellular uptake .
How to resolve discrepancies in cytotoxicity data across cell lines?
Level: Advanced
Methodological Answer:
Address variability via:
Assay standardization : Use identical passage numbers, serum batches, and incubation times.
Orthogonal assays : Compare MTT, resazurin, and ATP-lite results.
Mechanistic profiling : Perform transcriptomics or proteomics to identify off-target effects.
Reference Data:
reported solubility-dependent activity variations in sulfonamide derivatives, emphasizing solvent choice.
What computational tools predict the mechanism of action?
Level: Advanced
Methodological Answer:
Molecular docking : Use AutoDock Vina to screen against targets (e.g., kinases, GPCRs) with PDB structures.
MD simulations : Run GROMACS for 100 ns to assess binding stability.
QSAR models : Train models on indole-carboxamide libraries to correlate substituents with activity.
Reference Data:
proposed hydrogen bonding between carbonyl groups and enzymatic targets via docking.
Table 1: Yield Optimization Strategies for Indole-2-Carboxamides
| Modification | Impact on Yield | Reference |
|---|---|---|
| Use of EDCI/HOBt | Increases to >90% | |
| Anhydrous DMF as solvent | Reduces hydrolysis | |
| Reflux at 80°C for 18 h | Maximizes coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
